molecular formula C17H16N4O2 B7143321 N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B7143321
M. Wt: 308.33 g/mol
InChI Key: TWUHSSQFHOKCEI-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features both imidazole and pyridine rings

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-10-11(2)20-16(19-10)12-4-3-5-14(8-12)21-17(23)13-6-7-18-15(22)9-13/h3-9H,1-2H3,(H,18,22)(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUHSSQFHOKCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents such as sodium borohydride (NaBH4) for reduction . Substitution reactions often require the use of halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to the specific substitution pattern on the imidazole ring and the presence of both imidazole and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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